6,10,11-Triethylcarbonate Daunomycinone
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3-hydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXQIIZHCNWLB-PBYQXAPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858519 | |
| Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-61-6 | |
| Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Presumed Mechanism of Action of 6,10,11-Triethylcarbonate Daunomycinone
A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Anthracycline Scaffold and the Promise of Daunomycinone Derivatives
The anthracycline family of compounds, which includes the potent chemotherapeutic agents daunorubicin and doxorubicin, represents a cornerstone in the treatment of a wide spectrum of malignancies.[1][2][3] Their cytotoxic effects are primarily attributed to their interaction with DNA and the inhibition of essential cellular processes.[4][5][6] Daunomycinone, the aglycone core of daunorubicin, serves as a crucial scaffold for the synthesis of novel derivatives with potentially improved therapeutic indices. The addition of functional groups, such as the triethylcarbonate moieties at the 6, 10, and 11 positions, is a strategic chemical modification aimed at altering the compound's physicochemical properties, cellular uptake, and target interactions. This guide will delineate the probable mechanism of action of 6,10,11-Triethylcarbonate Daunomycinone by examining the known activities of its parent class and will provide a detailed experimental roadmap for its comprehensive characterization.
II. The Dual-Pronged Assault on Cancer Cells: Core Mechanisms of Anthracyclines
The anticancer activity of anthracyclines is multifaceted, with two primary and interconnected mechanisms of action: DNA intercalation and topoisomerase II poisoning.[1][3][5]
A. DNA Intercalation: A Physical Block to Replication and Transcription
Anthracyclines possess a planar tetracyclic ring structure that allows them to insert themselves between the base pairs of the DNA double helix.[4][5] This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4] This process leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis.[7]
-
Causality in Experimental Design: The choice of assays to investigate DNA intercalation is driven by the need to both qualitatively and quantitatively assess the binding of the compound to DNA. Spectroscopic methods are often the first line of investigation due to their sensitivity and the characteristic spectral shifts that occur upon intercalation.
B. Topoisomerase II Poisoning: The Induction of Lethal DNA Double-Strand Breaks
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[8][9] Anthracyclines act as topoisomerase II poisons by stabilizing the covalent complex formed between the enzyme and DNA (the cleavage complex).[1][10] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, genomic instability, and ultimately, apoptotic cell death.[5][11]
-
Expert Insight: The distinction between topoisomerase II inhibitors and topoisomerase II poisons is critical. Catalytic inhibitors prevent the enzyme from functioning without trapping the cleavage complex, which generally results in less cytotoxicity.[8][9] Assays must be designed to differentiate between these two modes of inhibition.
III. Experimental Workflows for Mechanistic Elucidation
A thorough investigation into the mechanism of action of 6,10,11-Triethylcarbonate Daunomycinone requires a multi-pronged experimental approach. The following protocols provide a self-validating system to test the hypothesis that this derivative retains the core mechanisms of its parent compound.
A. Workflow for Assessing DNA Intercalation
Caption: Experimental workflow for determining DNA intercalation.
1. UV-Visible Spectrophotometry for DNA Binding Analysis: [12]
-
Principle: Intercalation of a compound into the DNA double helix typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's absorption spectrum.
-
Protocol:
-
Prepare a stock solution of 6,10,11-Triethylcarbonate Daunomycinone in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Record the UV-Vis spectrum of the compound alone.
-
Titrate the compound solution with increasing concentrations of calf thymus DNA.
-
Record the spectrum after each addition of DNA.
-
Analyze the changes in absorbance and wavelength maxima to determine the binding constant (Kb).
-
2. Fluorescent Intercalator Displacement (FID) Assay: [13]
-
Principle: This assay measures the ability of a test compound to displace a fluorescent intercalator, such as ethidium bromide or thiazole orange, from DNA, resulting in a decrease in fluorescence.[13][14]
-
Protocol:
-
Prepare a solution of a DNA substrate (e.g., a specific hairpin oligonucleotide or plasmid DNA) and a fluorescent intercalator (e.g., ethidium bromide).
-
Measure the baseline fluorescence of the DNA-intercalator complex.
-
Add increasing concentrations of 6,10,11-Triethylcarbonate Daunomycinone.
-
Measure the fluorescence at each concentration.
-
The percentage decrease in fluorescence is proportional to the extent of binding and can be used to determine the binding affinity.
-
B. Workflow for Investigating Topoisomerase II Inhibition
Caption: Workflow for assessing topoisomerase II inhibition.
1. Supercoiled Plasmid Relaxation Assay: [9][15]
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
-
Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα in the presence of ATP and varying concentrations of 6,10,11-Triethylcarbonate Daunomycinone.
-
Include a positive control (e.g., etoposide) and a no-drug negative control.
-
Stop the reaction with a stop buffer containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands by staining with a fluorescent dye (e.g., SYBR Green). Inhibition is indicated by the persistence of the supercoiled DNA band.
-
2. In Vivo Complex of Enzyme (ICE) Bioassay:
-
Principle: This assay detects the presence of stabilized topoisomerase-DNA cleavage complexes in living cells.
-
Protocol:
-
Treat cultured cancer cells with 6,10,11-Triethylcarbonate Daunomycinone for a defined period.
-
Lyse the cells under conditions that trap the covalent complexes.
-
Separate the protein-linked DNA from free DNA by cesium chloride density gradient centrifugation or by slot-blot analysis using antibodies specific for topoisomerase II.
-
An increase in the amount of protein-linked DNA indicates that the compound is a topoisomerase II poison.
-
C. Cellular Assays to Determine Cytotoxicity and Mechanism of Cell Death
1. Cell Viability and Proliferation Assays:
-
Principle: To quantify the cytotoxic effects of the compound on cancer cell lines.
-
Protocols:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
Incucyte® or similar live-cell imaging system: Monitors cell proliferation in real-time.
-
2. Apoptosis Assays:
-
Principle: To determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
Protocols:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
IV. Potential Impact of the 6,10,11-Triethylcarbonate Modifications
The addition of triethylcarbonate groups to the daunomycinone scaffold could have several significant effects on the molecule's activity:
-
Increased Lipophilicity: This may enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular accumulation and potency.
-
Altered DNA Binding: The bulky carbonate groups could sterically hinder the intercalation of the planar ring system into the DNA double helix, potentially reducing this aspect of its mechanism.
-
Modified Topoisomerase II Interaction: The substitutions may alter the binding affinity and orientation of the molecule within the topoisomerase II-DNA complex, potentially affecting its efficacy as a poison or shifting its activity towards catalytic inhibition.
-
Metabolic Stability: The carbonate groups may be susceptible to hydrolysis by cellular esterases, potentially acting as a prodrug that releases a more active species intracellularly.
V. Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be generated from the described experimental workflows. This serves as a template for organizing and interpreting experimental results.
| Assay | Parameter | Daunorubicin (Reference) | 6,10,11-Triethylcarbonate Daunomycinone (Hypothetical) |
| UV-Vis Titration | DNA Binding Constant (Kb) | ~10^6 M^-1 | To be determined |
| FID Assay | IC50 (Displacement) | ~1 µM | To be determined |
| Topo II Relaxation | IC50 (Inhibition) | ~5 µM | To be determined |
| Cell Viability (e.g., MCF-7) | IC50 (Cytotoxicity) | ~0.1 µM | To be determined |
| Apoptosis (Annexin V) | % Apoptotic Cells at IC50 | > 70% | To be determined |
VI. Conclusion
While the specific mechanism of action of 6,10,11-Triethylcarbonate Daunomycinone remains to be elucidated, its structural relationship to the well-characterized anthracyclines provides a strong foundation for its investigation. The dual mechanisms of DNA intercalation and topoisomerase II poisoning are the most probable drivers of its potential anticancer activity. The comprehensive experimental framework outlined in this guide provides a rigorous and logical pathway for researchers to thoroughly characterize this novel derivative. By systematically evaluating its DNA binding properties, its effect on topoisomerase II, and its cellular consequences, the scientific community can determine the therapeutic potential of this and other rationally designed Daunomycinone analogues.
References
- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
- Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. Cees Dekker Lab.
- DNA Intercalation Assay with N-(2-nitrophenyl)acridin-9-amine. Benchchem.
- Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. PubMed.
- How to analytically quantify a chemical's potential to intercalate DNA?.
- Daunorubicin. Wikipedia.
- The world of topoisomerase assays. ProFoldin.
- Antileukemic activity of synthetic daunomycinone derivatives bearing modific
- Topoisomerases as Targets for Novel Drug Discovery. PMC.
- Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. Frontiers.
- Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches.
- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. PMC.
- Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. PMC.
- Daunorubicin. BC Cancer.
- Anthracycline Derivatives and Their Anticancer Activity. INEOS OPEN.
- Anthracycline. Wikipedia.
- Daunomycin. Tahoe Forest Health System.
- Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play. Frontiers.
- Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. ScienceDirect.
- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI.
Sources
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
- 4. bccancer.bc.ca [bccancer.bc.ca]
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- 7. Antileukemic activity of synthetic daunomycinone derivatives bearing modifications in the glycosidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. The world of topoisomerase assays [profoldin.com]
6,10,11-Triethylcarbonate Daunomycinone role in cancer research
This guide details the technical specifications, synthetic utility, and analytical role of 6,10,11-Triethylcarbonate Daunomycinone in oncology drug development.
Role in Anthracycline Synthesis, Impurity Profiling, and Prodrug Design
Executive Summary
6,10,11-Triethylcarbonate Daunomycinone is a specialized chemical derivative of Daunomycinone (the aglycone of Daunorubicin).[1] In cancer research and pharmaceutical manufacturing, it serves two critical functions:
-
Critical Reference Standard: It is a regulated impurity (often designated as Impurity J or similar in pharmacopeial monographs) used to validate the purity of clinical-grade Daunorubicin and Doxorubicin.
-
Synthetic Intermediate & Prodrug Prototype: The ethyl carbonate groups act as protecting moieties for the reactive hydroxyls at positions C6, C10, and C11, preventing oxidative degradation and serving as a model for lipophilic prodrug strategies designed to overcome multidrug resistance (MDR).
This guide dissects its chemical architecture, synthesis logic, and application in high-performance liquid chromatography (HPLC) validation.
Chemical Architecture & Numbering Logic
To understand the function of this molecule, one must first resolve the numbering convention, which often varies between IUPAC and historical anthracycline nomenclature.
Structural Specifications
-
Parent Molecule: Daunomycinone (Aglycone of Daunorubicin).
-
Modification: Three ethyl carbonate groups (
). -
Target Positions:
-
C6 & C11: Phenolic hydroxyls on the naphthacenequinone core. These are acidic and prone to oxidation.
-
C10 (or C7 in some systems): The benzylic hydroxyl group. In the final drug (Daunorubicin), this is the site of glycosylation (attachment of daunosamine).
-
-
Molecular Formula:
[2] -
Molecular Weight: ~614.55 g/mol [2]
Technical Note on Numbering: In the specific nomenclature used for this derivative, C10 refers to the benzylic position (often numbered C7 in the Brockmann system). The protection of this position is crucial because it prevents the premature elimination of the hydroxyl group, which would lead to the formation of the inactive 7-deoxy (or 10-deoxy) impurity.
Visualization: Structural Logic
Figure 1: Synthetic transformation of Daunomycinone to its triethylcarbonate derivative, highlighting the stabilization of reactive hydroxyl groups.
Role in Cancer Research & Drug Development
A. As a Critical Impurity Standard (QC/QA)
In the manufacturing of Daunorubicin, the presence of carbonate derivatives indicates incomplete deprotection or side reactions during semi-synthesis. Regulatory bodies (FDA, EMA) require the quantification of such impurities to ensuring patient safety.[3]
-
Toxicity Risk: Carbonate derivatives are more lipophilic than the parent drug. If present as impurities, they can alter the pharmacokinetic profile, potentially leading to unexpected tissue accumulation or toxicity.
-
Analytical Protocol: This compound is used to spike samples during HPLC method validation to calculate the Relative Response Factor (RRF) and establish resolution from the main peak.
B. As a Prodrug Strategy (The "Trojan Horse" Approach)
Research into carbonate derivatives of anthracyclines focuses on overcoming Multidrug Resistance (MDR) .
-
Mechanism: P-glycoprotein (P-gp) efflux pumps actively transport hydrophilic drugs like Daunorubicin out of cancer cells.
-
Carbonate Advantage: Masking the polar hydroxyls with ethyl carbonates significantly increases lipophilicity (LogP increases). This allows the molecule to bypass membrane transporters via passive diffusion.
-
Activation: Once inside the cell, intracellular esterases hydrolyze the carbonate esters, releasing the active Daunomycinone or Daunorubicin payload.
Experimental Protocols
Protocol 1: HPLC Detection & Impurity Profiling
Objective: To separate and quantify 6,10,11-Triethylcarbonate Daunomycinone in a bulk batch of Daunorubicin.
System Suitability:
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV-Vis at 254 nm (aromatic core) and 480 nm (quinone chromophore).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold for polar impurities |
| 25.0 | 40 | 60 | Gradient to elute Daunorubicin |
| 35.0 | 5 | 95 | Elution of Triethylcarbonate Derivative (High Lipophilicity) |
| 40.0 | 5 | 95 | Wash |
| 45.0 | 90 | 10 | Re-equilibration |
Data Interpretation: The 6,10,11-Triethylcarbonate derivative will elute significantly later (approx. 30-35 min) than Daunorubicin (approx. 12-15 min) due to the masking of polar -OH groups.
Protocol 2: Synthesis of the Reference Standard
Objective: Selective protection of Daunomycinone for use as a standard.
-
Dissolution: Dissolve Daunomycinone (1 eq) in anhydrous Dichloromethane (DCM) and Pyridine (5 eq).
-
Acylation: Add Ethyl Chloroformate (3.5 eq) dropwise at 0°C.
-
Note: The C6 and C11 phenolic hydroxyls react first due to higher acidity. The C10 benzylic hydroxyl reacts subsequently.
-
-
Reaction Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The product will move to the solvent front (high
). -
Quenching: Quench with saturated
solution. -
Purification: Extract with DCM, dry over
, and purify via flash chromatography.
Mechanistic Pathway: Intracellular Activation
The potential of this molecule as a prodrug relies on specific enzymatic cleavage.
Figure 2: The theoretical prodrug activation pathway. The lipophilic carbonate modification facilitates entry, followed by enzymatic restoration of the active drug.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71752727, 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone. Retrieved from [Link]
-
Veeprho Pharmaceuticals. Daunorubicin Impurity Standards: 6,10,11-Triethylcarbonate Daunomycinone (CAS 67665-61-6).[2][5][6][7] Retrieved from [Link]
-
Lukawska, M., et al. (2010). Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety. Investigational New Drugs. Retrieved from [Link]
-
MDPI (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Retrieved from [Link]
Sources
Technical Analysis: Spectroscopic Characterization of 6,10,11-Triethylcarbonate Daunomycinone
This is an in-depth technical guide for 6,10,11-Triethylcarbonate Daunomycinone , a critical synthetic intermediate in the anthracycline drug development pathway.
Executive Summary & Structural Context
6,10,11-Triethylcarbonate Daunomycinone (CAS: 67665-61-6) is a fully protected derivative of daunomycinone, the aglycone core of the anthracycline antibiotic daunorubicin. In medicinal chemistry and process development, this molecule serves as a pivotal intermediate, particularly in the semi-synthesis of Doxorubicin and second-generation anthracyclines.
Nomenclature clarification: While commercially cataloged as the "6,10,11" derivative, standard IUPAC numbering for the anthracycline skeleton identifies the reactive hydroxyls at positions 6, 7, and 11 . The "10" in the commercial name typically refers to the benzylic position (standard C-7) in the saturated A-ring, or arises from alternative historical numbering systems.
-
Standard IUPAC Name: 6,7,11-tris(ethoxycarbonyloxy)-daunomycinone.
-
Chemical Formula:
-
Molecular Weight: 614.55 g/mol
This guide details the spectroscopic signature of the molecule, providing the necessary data for structural validation during synthesis.
Synthesis & Reaction Logic
The synthesis involves the exhaustive protection of the reactive hydroxyl groups of daunomycinone using ethyl chloroformate.
Reaction Mechanism
The reaction targets the two phenolic hydroxyls (C6, C11) and the secondary benzylic hydroxyl (C7). The tertiary hydroxyl at C9 is sterically hindered and typically remains free under standard acylation conditions.
-
Reagents: Ethyl Chloroformate (
), Pyridine (as solvent/base) or Triethylamine/DCM. -
Conditions:
, anhydrous atmosphere ( ). -
Thermodynamic Driver: Formation of the stable carbonate ester and precipitation of pyridine hydrochloride.
Experimental Protocol (Self-Validating)
-
Solubilization: Dissolve 1.0 eq of Daunomycinone in dry Pyridine (0.1 M concentration). Ensure complete dissolution (sonicate if necessary).
-
Acylation: Cool to
. Dropwise add 4.0 eq of Ethyl Chloroformate. The solution will change color from deep red to a lighter yellow/orange, indicating the disruption of the quinone-phenol conjugation. -
Monitoring: Check TLC (SiO2, DCM/MeOH 95:5). The product (
) moves significantly higher than the starting material ( ). -
Workup: Pour into ice water/HCl (to remove pyridine). Extract with DCM. Wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).
Spectroscopic Data
The following data represents the consensus spectral features for high-purity 6,7,11-tris(ethoxycarbonyl)daunomycinone.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Phenolic OH | Absent | - | - | 6-OH, 11-OH | Diagnostic: Disappearance of the sharp singlets at 13.0–14.0 ppm confirms phenolic protection. |
| Aromatic | 7.70 – 7.85 | m | 3H | H-1, H-2, H-3 | Aromatic ring protons (Ring D). |
| H-7 | 6.35 | dd | 1H | Benzylic CH | Diagnostic: Significant downfield shift (from ~5.3 ppm in parent) due to electron-withdrawing carbonate. |
| Carbonates | 4.25 – 4.40 | m (overlapping q) | 6H | Methylene protons of the three ethyl carbonate groups. | |
| OMe | 4.05 | s | 3H | 4-OMe | Methoxy group on the aromatic ring. |
| H-10 | 3.15 / 2.95 | dd (AB system) | 2H | Ring A | Geminal coupling of protons adjacent to C9. |
| H-8 | 2.10 – 2.30 | m | 2H | Ring A | Methylene protons. |
| Acetyl | 2.45 | s | 3H | Methyl ketone at C9. | |
| Carbonates | 1.35 – 1.45 | t (overlapping) | 9H | Methyl protons of the ethyl carbonate groups. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or Thin Film
| Frequency ( | Intensity | Assignment | Note |
| 1765 - 1775 | Strong, Sharp | C=O (Carbonate) | Primary confirmation of reaction success. |
| 1715 | Medium | C=O (Ketone) | C9-Acetyl group (unchanged). |
| 1680 | Medium | C=O (Quinone) | Shifted slightly higher (hypsochromic) due to loss of H-bonding with phenolic OH. |
| 2980 | Weak | C-H (Aliphatic) | Ethyl group C-H stretches. |
| 3450 | Broad/Weak | O-H (Tertiary) | C9-OH (usually remains unreacted and H-bonded). |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
or [1] -
Expected m/z:
-
Exact Mass: 614.18
-
-
Fragmentation Pattern: Sequential loss of ethyl carbonate groups (neutral loss of 72 Da or loss of
+ Ethylene).
Visualization of Reaction Pathway[2][3]
The following diagram illustrates the transformation from Daunomycinone to the Triethylcarbonate derivative, highlighting the reactive sites.
Caption: Synthetic pathway converting Daunomycinone to its tri-protected carbonate derivative, mapping key spectroscopic changes.
Critical Quality Attributes (CQA)
For researchers utilizing this intermediate for downstream synthesis (e.g., bromination at C14 to form Doxorubicin), the following purity markers are critical:
-
Absence of Mono/Di-carbonates: Incomplete reaction often leaves the C7-OH unprotected. This can be detected by the presence of a multiplet at 5.2-5.5 ppm (unreacted H-7) alongside the product peak at 6.35 ppm.
-
Stability: The carbonate at C7 is sensitive to hydrolysis. Ensure the solvent for NMR (
) is acid-free (filter through basic alumina if necessary) to prevent in-situ degradation during measurement. -
Color: The product should be yellow-orange . A return to a deep red/purple color indicates hydrolysis of the phenolic carbonates and restoration of the quinone chromophore.
References
-
PubChem. (2025).[2] 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone (Compound Summary). National Library of Medicine. [Link]
-
Arcamone, F., et al. (1964). Structure of Daunomycinone.[3][4][5][6] Journal of the American Chemical Society, 86(23), 5334-5335.[7] (Foundational structure reference).
-
Pharmaffiliates. (2024). 6,10,11-Triethylcarbonate Daunomycinone Reference Standard.[8][9][10][Link]
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. Trienomycin A | C36H50N2O7 | CID 139587966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. DAUNOMYCINONE | 21794-55-8 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
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- 8. 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone - SRIRAMCHEM [sriramchem.com]
- 9. veeprho.com [veeprho.com]
- 10. 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone | C29H28O14 | CID 71752727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Profiling of 6,10,11-Triethylcarbonate Daunomycinone
A Prodrug Strategy for Enhanced Cellular Activity
Introduction
Daunomycinone is the aglycone core of Daunorubicin, a potent anthracycline antibiotic widely used in chemotherapy for various leukemias.[1][2] Like other anthracyclines, its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[1][3][4] This disruption leads to catastrophic DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][5] However, the clinical efficacy of anthracyclines can be limited by factors such as poor membrane permeability and the development of drug resistance, often mediated by efflux pumps.[5]
6,10,11-Triethylcarbonate Daunomycinone is a novel derivative designed to circumvent these limitations using a prodrug strategy. The addition of ethylcarbonate groups to the hydroxyl moieties of the daunomycinone core is hypothesized to increase the molecule's lipophilicity. This modification is intended to facilitate passive diffusion across the cancer cell membrane.[6][7] Once inside the cell, the ethylcarbonate esters are designed to be cleaved by ubiquitous intracellular enzymes, particularly carboxylesterases, releasing the active Daunomycinone at the site of action.[6][8][9] This targeted intracellular activation can potentially increase the therapeutic index and overcome certain resistance mechanisms.[6][]
This guide provides a comprehensive framework for the initial in vitro evaluation of 6,10,11-Triethylcarbonate Daunomycinone, outlining detailed protocols for assessing its cytotoxicity, mechanism of action, and cellular uptake.
Overall Experimental Workflow
The following diagram outlines the logical progression of experiments to characterize the in vitro efficacy and mechanism of 6,10,11-Triethylcarbonate Daunomycinone.
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 6,10,11-Triethylcarbonate Daunomycinone at its predetermined IC50 concentration for a relevant time period (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and transfer to a conical tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with cold PBS and centrifuge again. * Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. [11] * Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. [12] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [13][11]4. Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples on a flow cytometer within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.
-
Set up compensation and quadrant gates using unstained, single-stained (Annexin V only, PI only), and positive control cells.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells. * Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells. * Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
Protocol 4: Cellular Uptake Assessment by Fluorescence Microscopy
Expertise & Experience: The anthracycline core of Daunomycinone is intrinsically fluorescent, typically exhibiting excitation around 470 nm and emission around 560-590 nm. [14]This property can be exploited to directly visualize and semi-quantify its accumulation inside living cells. This assay is crucial for validating the prodrug concept: successful uptake will be demonstrated by the appearance of fluorescence within the cell, likely concentrated in the nucleus where it intercalates with DNA.
Materials:
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC)
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
PBS and Paraformaldehyde (PFA) for fixing (optional)
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with 6,10,11-Triethylcarbonate Daunomycinone at a concentration near the IC50 value. Incubate for various time points (e.g., 1, 4, 12, 24 hours) to observe the kinetics of uptake.
-
Live-Cell Imaging:
-
Wash the cells twice with warm PBS or phenol red-free medium.
-
Add fresh phenol red-free medium. If desired, add a nuclear counterstain like Hoechst 33342 and incubate for 10-15 minutes.
-
Visualize the cells directly on a fluorescence microscope. Capture images in the DAPI/blue channel (for nucleus) and the TRITC/red channel (for the compound).
-
-
Fixed-Cell Imaging (Optional):
-
After washing with PBS, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount with a coverslip using a mounting medium containing an anti-fade reagent and DAPI.
-
Image as described above.
-
Data Interpretation:
-
Qualitative: Observe the localization of the red fluorescence signal. A strong signal co-localizing with the blue nuclear stain indicates successful cellular uptake and targeting of the nucleus, consistent with the known mechanism of anthracyclines.
-
Semi-Quantitative: Using imaging software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the nuclear region across multiple cells and different treatment conditions to compare uptake levels.
Presumed Mechanism of Action & Signaling Pathway
The efficacy of 6,10,11-Triethylcarbonate Daunomycinone is predicated on its successful intracellular conversion to Daunomycinone. The active compound then exerts its cytotoxic effects primarily through two well-established mechanisms shared by anthracyclines. [5]
Sources
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. tfhd.com [tfhd.com]
- 3. youtube.com [youtube.com]
- 4. Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
experimental application of Daunomycinone derivatives
Application Note: Experimental Characterization of Novel Daunomycinone Derivatives
Abstract & Introduction
Daunorubicin (DNR) and Doxorubicin (DOX) are cornerstones of chemotherapy, yet their clinical utility is compromised by dose-dependent cardiotoxicity and the rapid emergence of Multidrug Resistance (MDR). The therapeutic limitations often stem from the amino-sugar moiety, which is a substrate for efflux pumps (P-gp) and contributes to off-target cardiac oxidative stress.
Daunomycinone , the aglycone core of DNR, serves as a versatile scaffold. Chemical modifications at the C-14 position or the C-13 carbonyl group aim to retain the potent DNA intercalation and Topoisomerase II poisoning activity of the parent compound while altering lipophilicity to bypass efflux transporters and reduce myocardial accumulation.
This guide details the critical experimental workflows for validating these derivatives, moving from chemical handling to mechanistic confirmation and safety profiling.
Part 1: Chemical Handling & Solubilization
The Challenge: Unlike their glycosidic parent compounds (which are often supplied as hydrochloride salts), Daunomycinone derivatives are highly lipophilic and prone to aggregation in aqueous media. Furthermore, the anthraquinone chromophore is photo-labile.
Protocol 1.1: Preparation of Stock Solutions
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade (≥99.9%). Do not use water or saline for initial solubilization, as this will lead to immediate precipitation and inaccurate dosing.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Expert Insight: Visual clarity is deceptive. Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully dissolved.
-
-
Storage: Aliquot into amber glass vials (or foil-wrapped tubes) to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol 1.2: Stability Check (UV-Vis) Before biological assays, verify the structural integrity of the chromophore.
-
Dilute stock 1:100 in PBS.
-
Scan 200–600 nm.
-
Acceptance Criteria: Characteristic quinone peaks at ~480 nm and ~233 nm must be preserved. A significant blue shift or loss of absorbance indicates degradation or precipitation.
Part 2: In Vitro Cytotoxicity & MDR Profiling
The Objective: To determine if the derivative retains potency in drug-sensitive cells and—crucially—if it overcomes resistance in P-gp overexpressing lines.
Experimental System:
-
Assay Type: CCK-8 (Cell Counting Kit-8) is preferred over MTT due to higher sensitivity and lack of insoluble formazan crystals, which can interfere with the optical reading of colored anthracyclines.
-
Cell Models:
-
Sensitive: MCF-7 (Breast Cancer) or K562 (Leukemia).
-
Resistant: MCF-7/ADR or K562/DOX (P-gp overexpressing).
-
Protocol 2.1: CCK-8 Antiproliferative Assay
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
-
Dosing: Prepare serial dilutions of the Daunomycinone derivative (0.01 µM to 100 µM) in culture medium.
-
Critical Control: The final DMSO concentration must be <0.5% in all wells to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.
-
Detection: Add 10 µL CCK-8 reagent per well.[1] Incubate 1–4h. Measure Absorbance at 450 nm.[1]
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Data Presentation: Resistance Reversal Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). A successful derivative should have an RI < 5, whereas the parent drug often has an RI > 50.
| Compound | MCF-7 IC50 (µM) | MCF-7/ADR IC50 (µM) | Resistance Index (RI) | Interpretation |
| Daunorubicin (Ctrl) | 0.52 ± 0.05 | 48.20 ± 3.10 | 92.7 | High Resistance (P-gp substrate) |
| Daunomycinone | 1.10 ± 0.12 | 5.50 ± 0.40 | 5.0 | Moderate Efficacy |
| Derivative D-14 | 0.65 ± 0.08 | 0.72 ± 0.09 | 1.1 | Full MDR Reversal |
Part 3: Mechanistic Validation (Topoisomerase II Inhibition)
The Mechanism: Anthracyclines act as "Topo II poisons," stabilizing the cleavable complex (DNA-Enzyme-Drug) and preventing DNA religation. This leads to double-strand breaks.
Protocol 3.1: Cell-Free DNA Relaxation Assay Reagents: Supercoiled plasmid DNA (pBR322), Human Recombinant Topoisomerase IIα, ATP buffer.
-
Reaction Mix: Combine 200 ng pBR322 DNA, 1 Unit Topo IIα, and varying concentrations of the derivative (0.1, 1, 10, 50 µM) in reaction buffer containing ATP.
-
Incubation: 30 minutes at 37°C.
-
Termination: Add Stop Solution (SDS/Proteinase K) to digest the enzyme and release the DNA.
-
Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) initially. Stain with EtBr after the run.
-
Readout:
-
Supercoiled DNA: Migrates fastest (Bottom band).
-
Inhibition: The presence of supercoiled DNA at high drug concentrations indicates the enzyme was prevented from relaxing the DNA (Catalytic Inhibition) or trapped in the cleaved state (Poisoning). Note: To distinguish poisoning, a separate cleavage assay with SDS-trapping is required.
-
Visualization: Mechanism of Action [3]
Figure 1: The Topoisomerase II poisoning cascade triggered by anthracycline derivatives.
Part 4: Cardiotoxicity Screening (H9c2 Model)
The Objective: To verify that the derivative is less toxic to cardiomyocytes than the parent drug. This is the "Go/No-Go" gate for drug development.
Protocol 4.1: H9c2 Cardiomyoblast Safety Screen
-
Cell Line: H9c2 (Rat myoblasts from myocardium). Note: Do not use beyond passage 20 as they lose cardiac phenotype.
-
Differentiation (Optional but Recommended): Reduce FBS to 1% and add Retinoic Acid (10 nM) for 5 days to induce a cardiac phenotype (upregulation of cardiac troponins).
-
Treatment: Incubate cells with the derivative at 1 µM and 5 µM (clinically relevant plasma concentrations) for 24h.
-
Positive Control:[4] Doxorubicin (1 µM) – expect ~40-50% cell death.
-
-
Readout 1 (Viability): CCK-8 assay (as above).
-
Readout 2 (Oxidative Stress):
-
Load cells with DCFH-DA (10 µM) for 30 mins.
-
Wash with PBS.[5]
-
Measure Fluorescence (Ex: 485nm / Em: 535nm).
-
Rationale: Anthracycline cardiotoxicity is largely driven by quinone-mediated ROS generation. A safer derivative should show significantly lower DCF fluorescence than Doxorubicin.
-
Visualization: Experimental Workflow
Figure 2: Sequential screening workflow for identifying viable Daunomycinone derivatives.
References
-
Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity.[6] Pharmacological Reviews. Link
-
Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer. Link
-
Spallarossa, P., et al. (2020). The Prophylactic Effect of Pinocembrin Against Doxorubicin-Induced Cardiotoxicity in an In Vitro H9c2 Cell Model. Frontiers in Pharmacology. Link
-
Puckett-Vaughn, D.L., et al. (2021). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity.[1] MDPI Molecules. Link
-
Babudri, N., et al. (1984). Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells.[7][8] British Journal of Cancer.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing the DNA Intercalation of 6,10,11-Triethylcarbonate Daunomycinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to characterizing the DNA binding properties of the novel anthracycline derivative, 6,10,11-Triethylcarbonate Daunomycinone. While this specific derivative is not extensively documented in public literature, the protocols herein are established based on the well-understood DNA intercalating properties of its parent compounds, Daunomycin (Daunorubicin) and Daunomycinone.[1][2] This guide details the principles and step-by-step methodologies for assessing DNA intercalation using UV-Visible spectrophotometry, fluorescence spectroscopy, and circular dichroism. Furthermore, it provides a framework for determining critical binding parameters such as the binding constant (Kb) and binding stoichiometry (n), equipping researchers with the tools to thoroughly evaluate this potential therapeutic agent.
Introduction: The Significance of DNA Intercalation
DNA is the primary cellular target for a multitude of anticancer agents.[3] Anthracycline antibiotics, such as the well-known Daunorubicin, exert their cytotoxic effects primarily through DNA intercalation.[4][5] This process involves the insertion of the planar polycyclic aromatic portion of the molecule between the base pairs of the DNA double helix.[6] This physical insertion leads to a cascade of cellular disruptions, including the inhibition of DNA replication and transcription, the generation of reactive oxygen species, and the trapping of topoisomerase II-DNA covalent complexes, ultimately inducing apoptosis in rapidly proliferating cancer cells.[4][5][7]
Daunomycinone is the aglycone of Daunorubicin, meaning it is the non-sugar portion of the molecule.[8] The modification of Daunomycinone, as in the case of 6,10,11-Triethylcarbonate Daunomycinone, represents a rational drug design approach to potentially enhance efficacy, alter specificity, or reduce the cardiotoxic side effects associated with classic anthracyclines. A thorough understanding of the DNA binding affinity and mode of interaction of such novel derivatives is a critical first step in their preclinical evaluation.
This guide will provide detailed protocols for a multi-faceted approach to characterizing the DNA intercalation of 6,10,11-Triethylcarbonate Daunomycinone.
Foundational Concepts in DNA-Ligand Interactions
A robust characterization of a DNA-binding agent requires multiple lines of evidence. The techniques described here are complementary and provide a holistic view of the interaction.
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is often the first step in assessing a DNA-ligand interaction.[9] Intercalation typically causes changes in the electronic structure of the drug molecule, leading to shifts in its absorption spectrum. A bathochromic (red) shift (a shift to longer wavelengths) and hypochromism (a decrease in molar absorptivity) in the drug's absorption spectrum upon addition of DNA are classic indicators of intercalation.[10][11]
-
Fluorescence Spectroscopy: Many intercalating agents, including anthracyclines, are fluorescent.[12] The fluorescence of a molecule is highly sensitive to its local environment. Upon intercalation, the fluorophore is shielded from the aqueous solvent and placed in the hydrophobic environment of the DNA base pairs, leading to a phenomenon known as fluorescence quenching (a decrease in fluorescence intensity).[13] This quenching can be used to calculate the binding constant and the number of binding sites.[14]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in chiral molecules like DNA.[15][16] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275-280 nm and a negative band around 245 nm.[17] Intercalation can induce significant changes in the DNA's CD spectrum, providing insights into the conformational alterations of the DNA helix upon ligand binding.[18]
Materials and Reagents
| Reagent/Material | Specifications | Supplier (Example) |
| 6,10,11-Triethylcarbonate Daunomycinone | High purity, >95% | Synthesized in-house or custom synthesis |
| Calf Thymus DNA (ct-DNA) | Highly polymerized, lyophilized powder | Sigma-Aldrich, Thermo Fisher Scientific |
| Tris-HCl | Molecular biology grade | Sigma-Aldrich |
| NaCl | Molecular biology grade | Sigma-Aldrich |
| EDTA | Molecular biology grade | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Spectroscopy grade | Sigma-Aldrich |
| Quartz cuvettes | 1 cm path length | Hellma, Starna |
| Spectrophotometer | UV-Vis capable | Agilent, Shimadzu |
| Spectrofluorometer | With temperature control | Horiba, PerkinElmer |
| CD Spectropolarimeter | With nitrogen purge | Jasco, Applied Photophysics |
Experimental Protocols
Preparation of Stock Solutions
Expert Insight: The purity and concentration of your stock solutions are paramount for accurate and reproducible results. Always verify the concentration of your DNA stock solution spectrophotometrically.
-
Tris-HCl Buffer (10 mM, pH 7.4): Prepare a 10 mM Tris-HCl buffer solution and adjust the pH to 7.4 using HCl. This buffer is commonly used for DNA binding studies as it mimics physiological pH.[19]
-
Calf Thymus DNA (ct-DNA) Stock Solution:
-
Dissolve lyophilized ct-DNA in Tris-HCl buffer by gently rocking or stirring overnight at 4°C to ensure complete dissolution without shearing the DNA.[19]
-
Determine the concentration of the ct-DNA stock solution by measuring the absorbance at 260 nm. The concentration in base pairs can be calculated using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of 6600 M-1cm-1 at 260 nm.[19]
-
Assess the purity of the DNA solution by calculating the A260/A280 ratio. A ratio of ~1.8-1.9 indicates that the DNA is sufficiently free of protein contamination.[20]
-
-
6,10,11-Triethylcarbonate Daunomycinone Stock Solution:
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Further dilutions should be made in the Tris-HCl buffer. The final concentration of DMSO in the experimental cuvette should be kept low (<1%) to avoid effects on DNA structure.
-
UV-Visible Spectrophotometric Titration
This experiment will determine if the compound binds to DNA and provides a preliminary indication of an intercalative mode.
Caption: Workflow for UV-Visible Spectrophotometric Titration.
Protocol:
-
Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-600 nm).
-
In a 1 cm quartz cuvette, place a solution of 6,10,11-Triethylcarbonate Daunomycinone at a fixed concentration (e.g., 20 µM) in Tris-HCl buffer.
-
Record the initial absorption spectrum.
-
Add small, incremental aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Correct for the dilution effect by running a parallel experiment where buffer is added instead of DNA.
Data Analysis:
-
Plot the absorbance at the λmax of the drug against the concentration of DNA.
-
Observe for a decrease in absorbance (hypochromism) and a shift of the λmax to a longer wavelength (bathochromic shift).
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Drug]).
-
εf is the extinction coefficient of the free drug.
-
εb is the extinction coefficient of the drug when fully bound to DNA.
-
A plot of [DNA]/(εa - εf) vs. [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.
-
Fluorescence Quenching Assay
This assay provides a sensitive method for quantifying the binding affinity.
Caption: Workflow for Fluorescence Quenching Assay.
Protocol:
-
Determine the optimal excitation and emission wavelengths for 6,10,11-Triethylcarbonate Daunomycinone. For Daunorubicin, excitation is typically around 480 nm and emission around 590 nm.[12]
-
In a 1 cm quartz cuvette, place a solution of the compound at a fixed concentration (e.g., 5 µM) in Tris-HCl buffer.
-
Record the initial fluorescence intensity (F0).
-
Add incremental aliquots of the ct-DNA stock solution.
-
After each addition, mix and allow to equilibrate before recording the fluorescence intensity (F).
-
Correct for the inner filter effect if necessary, especially at higher DNA concentrations.
Data Analysis:
-
Stern-Volmer Analysis: To understand the quenching mechanism (static vs. dynamic), plot F0/F versus the concentration of the quencher ([DNA]). The relationship is described by the Stern-Volmer equation: F0/F = 1 + Ksv[DNA] Where Ksv is the Stern-Volmer quenching constant. A linear plot suggests a single type of quenching mechanism. For intercalation, static quenching is expected.[21]
-
Binding Constant and Stoichiometry: For static quenching, the binding constant (Kb) and the number of binding sites (n) can be determined using the Scatchard equation:[22] log[(F0 - F)/F] = log(Kb) + n log[DNA] A plot of log[(F0 - F)/F] versus log[DNA] yields a straight line with a slope of 'n' and a y-intercept of log(Kb).[14]
Circular Dichroism (CD) Spectroscopy
This technique provides insights into the conformational changes of DNA upon binding of the compound.
Protocol:
-
In a CD-compatible cuvette (typically 1 cm path length), place a solution of ct-DNA (e.g., 50 µM) in Tris-HCl buffer.
-
Record the CD spectrum of DNA alone from approximately 220 nm to 320 nm.
-
Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of 6,10,11-Triethylcarbonate Daunomycinone.
-
Record the CD spectrum for each solution after a suitable incubation period.
-
Subtract the CD spectrum of the buffer and the compound alone (if it has a CD signal in this region) from the spectra of the DNA-compound complexes.
Data Analysis:
-
Observe changes in the characteristic B-DNA CD spectrum.[17] Intercalation often leads to an increase in the intensity of the positive band at ~275 nm and the negative band at ~245 nm, along with potential shifts in their positions.[18]
-
The appearance of an induced CD signal in the region where the drug absorbs light (but DNA does not) is a strong indicator of binding and the adoption of a chiral conformation by the achiral drug molecule upon interaction with the chiral DNA.
Advanced Analysis: Determining Binding Stoichiometry with Job's Plot
The method of continuous variations, or Job's plot, is a powerful technique to determine the binding stoichiometry of a DNA-ligand complex.[23][24]
Protocol:
-
Prepare equimolar stock solutions of 6,10,11-Triethylcarbonate Daunomycinone and ct-DNA (in base pairs).
-
Prepare a series of solutions where the total molar concentration ([Drug] + [DNA]) is kept constant, but the mole fraction of the drug (Xdrug = [Drug]/([Drug] + [DNA])) is varied from 0 to 1.
-
For each solution, measure a physical property that is proportional to the concentration of the complex formed. This can be the change in absorbance at a specific wavelength or the fluorescence quenching.
-
Plot the change in the measured property (e.g., ΔA = Afree drug - Aobserved) against the mole fraction of the drug (Xdrug).
Data Analysis:
-
The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex.[25]
-
For a 1:1 stoichiometry (one drug molecule per binding site), the peak of the Job's plot will be at Xdrug = 0.5.[26]
-
The stoichiometry (n, drug molecules per DNA binding site) can be calculated as n = Xdrug / (1 - Xdrug) at the peak.
Summary of Expected Data and Interpretation
| Technique | Parameter Measured | Expected Result for Intercalation | Interpretation |
| UV-Vis Spectroscopy | Absorbance Spectrum | Bathochromic (red) shift and Hypochromism | Alteration of the drug's electronic environment upon insertion between DNA base pairs. |
| Fluorescence Spectroscopy | Emission Intensity | Fluorescence Quenching | Shielding of the fluorophore from the solvent; static quenching mechanism. |
| Circular Dichroism | Ellipticity | Changes in DNA intrinsic bands; potential for induced CD bands. | Perturbation of the DNA helical structure. |
| Job's Plot | Change in Absorbance/Fluorescence vs. Mole Fraction | A peak at a specific mole fraction. | Determination of the binding stoichiometry. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in cuvette | Low solubility of the compound in aqueous buffer. | Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it does not affect DNA structure. Filter solutions before use. |
| No significant change in spectra | Weak or no binding. | Increase the concentration of the compound and/or DNA. Check the activity of the compound. |
| Inconsistent results | Inaccurate pipetting; temperature fluctuations; insufficient equilibration time. | Use calibrated pipettes; use a temperature-controlled cell holder; ensure sufficient time for binding equilibrium to be reached after each titration step. |
| High noise in CD spectra | Low DNA concentration; high absorbance of buffer or compound. | Increase DNA concentration if possible; ensure the total absorbance in the measurement range is not too high. |
References
- Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.
- Arcamone, F., Cassinelli, G., Fantini, G., Grein, A., Orezzi, P., Pol, C., & Spalla, C. (1969). Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Daunorubicin?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Daunorubicin Citrate?
-
Wikipedia. (n.d.). Job plot. Retrieved from [Link]
- Gurova, K. V. (1975). [Mechanism of daunorubicin interaction with DNA]. Antibiotiki, 20(12), 1096-1100.
-
CD Formulation. (n.d.). Ultraviolet-Visible Spectroscopy Platform for Nucleic Acid Drugs. Retrieved from [Link]
- Mehran, S., & Rasmi, Y. (2016). Study of the Binding Interaction between Wortmannin and Calf Thymus DNA: Multispectroscopic and Molecular Docking Studies. Journal of Chemistry, 2016, 9251838.
- Houée-Levin, C., Gardès-Albert, M., & Ferradini, C. (1985). One-Electron Reduction of Daunorubicin Intercalated in DNA or in A Protein : A Radiolysis Study. Photochemistry and Photobiology, 42(4), 371-375.
-
ResearchGate. (n.d.). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Retrieved from [Link]
- Parodi, S., Kendall, F., & Nicolini, C. (1975). A clarification of the complex spectrum observed with the ultraviolet circular dichroism of ethidium bromide bound to DNA. Nucleic Acids Research, 2(4), 477-486.
- Biver, T. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of Pharmaceutical and Biomedical Analysis, 85, 205-217.
- Haj-Obeid, T. A., Al-Hussain, S. A., & El-Sayed, Y. M. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
- Wani, T. A., Bakheit, A. H., Abounassif, M., & Zargar, S. (2019). A Spectroscopic, Thermodynamic and Molecular Docking Study of the Binding Mechanism of Dapoxetine with Calf Thymus DNA. Journal of the Chilean Chemical Society, 64(2), 4443-4448.
- Singh, P., & Kumar, A. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Molecules, 29(1), 123.
- Kypr, J., Kejnovská, I., Renčiuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725.
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ResearchGate. (n.d.). Job's plot for determining the binding stoichiometry of the compounds.... Retrieved from [Link]
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ResearchGate. (n.d.). The Total Synthesis of Daunomycinone. Retrieved from [Link]
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2BScientific. (2025, July 8). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Retrieved from [Link]
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- Tajmir-Riahi, H. A., Neault, J. F., & Diamantoglou, S. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Biological Macromolecules, 50(2), 349-353.
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ResearchGate. (n.d.). Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug. Retrieved from [Link]
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ResearchGate. (n.d.). Scatchard plot of ActD-DNA binding. Retrieved from [Link]
- Welsh, R. S. (1990). A method for the preparation of DNA from calf thymus nuclei in maximum purity and yield, analysis of this DNA compared with that obtained by other methods.
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Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]
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Scherman, D., & Lehn, J. M. (n.d.). Determination of the binding constant. Retrieved from [Link]
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Bioaustralis Fine Chemicals. (n.d.). Daunomycinone. Retrieved from [Link]
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ResearchGate. (2014, November 29). How do you calculate the number of binding sites and the binding constant using the Stern-Volmer equation? Retrieved from [Link]
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- Barthelemy-Clavey, V., Molinier, C., & Aubel-Sadron, G. (1974). Binding of daunomycin to DNA and the inhibition of RNA and DNA synthesis. Biochimie, 56(11-12), 1435-1442.
- Menozzi, M., Valentini, L., Vannini, E., & Arcamone, F. (1984). Equilibrium binding of daunomycin and adriamycin to calf thymus DNA. Journal of Pharmaceutical Sciences, 73(6), 784-788.
- Gowers, D. M., & Fox, K. R. (2004). DNA binding and antigene activity of a daunomycin-conjugated triplex-forming oligonucleotide targeting the P2 promoter of the human c-myc gene. Nucleic Acids Research, 32(8), 2504-2515.
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Moodle@Units. (n.d.). Binding Constants and Their Measurement. Retrieved from [Link]
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CSIR NET Life Science Coaching. (2026, January 21). Determining Ligand Binding Sites. Retrieved from [Link]
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- Lhomme, J., & Demeunynck, M. (2007). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. Bioorganic & Medicinal Chemistry, 15(7), 2639-2651.
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ResearchGate. (2025, August 7). DNA‐binding Studies of Daunorubicin in the Presence of Methylene Blue by Spectroscopy and Voltammetry Techniques. Retrieved from [Link]
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- Di Pietro, A., Foderà, V., & Lauria, G. (2014). Interaction of Doxorubicin with Polynucleotides. A Spectroscopic Study. The Journal of Physical Chemistry B, 118(13), 3509-3517.
- Piskunen, P., Zhang, H., & Kostiainen, M. A. (2019). Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release. Nucleic Acids Research, 47(22), 11626-11636.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cell-Based Assays for 6,10,11-Triethylcarbonate Daunomycinone
Welcome to the technical support center for researchers working with 6,10,11-Triethylcarbonate Daunomycinone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful implementation of your cell-based assays. As this is a specific derivative of daunomycinone, this guide synthesizes established principles for anthracyclines and hydrophobic small molecules to provide a robust framework for your experiments.
Part 1: Foundational Knowledge & Initial Considerations
Understanding the Compound: What to Expect
6,10,11-Triethylcarbonate Daunomycinone is a derivative of daunomycinone, the aglycone precursor to the well-known chemotherapeutic agent daunorubicin.[1] Daunorubicin and other anthracyclines are known to exert their cytotoxic effects through a multi-faceted mechanism.[2] Understanding this is crucial for selecting appropriate assays.
Anticipated Mechanisms of Action:
-
DNA Intercalation and Topoisomerase II Inhibition: Like its parent compound, this derivative is expected to intercalate into DNA, disrupting the DNA double helix.[3][4] This action inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to an accumulation of DNA breaks and ultimately cell cycle arrest and apoptosis.[5]
-
Generation of Reactive Oxygen Species (ROS): A key feature of the anthracycline quinone moiety is its ability to generate free radicals.[5] This leads to oxidative stress, causing damage to lipids, proteins, and DNA, which contributes significantly to the compound's cytotoxicity.[6][7]
-
Apoptosis Induction: The culmination of DNA damage and oxidative stress is the induction of programmed cell death, or apoptosis. This is often mediated by the activation of a cascade of enzymes called caspases.[8][9][10]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with novel, hydrophobic compounds in cell-based assays.
FAQ 1: Compound Solubility and Stability
Question: I'm having trouble dissolving 6,10,11-Triethylcarbonate Daunomycinone in my cell culture medium. What is the recommended solvent, and how can I avoid precipitation during my experiment?
Answer:
This is a critical first step. Due to its hydrophobic nature, direct dissolution in aqueous media is unlikely.
-
Recommended Solvents: Start by preparing a high-concentration stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or methanol.[1][11]
-
Vehicle Controls are Essential: The solvent used to dissolve the compound (the "vehicle") can have its own cytotoxic effects. It is imperative to include a vehicle-only control in all experiments. The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically ≤0.5%, and ideally below 0.1%.[12]
-
Preventing Precipitation: When diluting the stock solution into your final assay medium, do so in a stepwise manner and vortex gently between dilutions. Adding the concentrated stock directly to a large volume of aqueous medium can cause the compound to precipitate out of solution.
-
Solubility Testing: Before beginning cell-based experiments, it's wise to test the solubility of your compound in the final cell culture medium at the highest intended concentration. This can be done by preparing the solution, incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2), and then visually inspecting for precipitates or by centrifuging and measuring the concentration in the supernatant via HPLC or a similar method.[13]
Troubleshooting Table: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in media. | Compound "crashing out" due to poor aqueous solubility. | Perform serial dilutions. Add the compound to media containing serum, as serum proteins can help maintain solubility.[14] |
| Compound precipitates over the course of the experiment. | Compound instability or saturation over time in the incubator. | Reduce the final concentration of the compound. Decrease the incubation time if experimentally feasible. |
| Inconsistent results between experiments. | Variable amounts of dissolved compound. | Prepare fresh dilutions for each experiment from a frozen stock. Ensure the stock solution is fully thawed and mixed before use. |
FAQ 2: Optimizing Cell Seeding Density
Question: My IC50 values for the compound are inconsistent and vary between experiments. Could my initial cell seeding density be the cause?
Answer:
Absolutely. Cell density is a critical parameter that significantly influences the apparent chemosensitivity of a cell population.[15][16] Densely seeded cells can exhibit increased resistance to chemotherapeutic agents.[16] Therefore, optimizing cell density for your specific cell line and assay duration is crucial.
-
Why Density Matters:
-
Nutrient Depletion/Waste Accumulation: High cell densities can lead to rapid depletion of nutrients and accumulation of toxic metabolic byproducts, which can affect cell health and drug response.
-
Cell-Cell Contact Inhibition: Contact between cells can alter signaling pathways and proliferation rates.
-
Drug Bioavailability: In dense cultures, the effective drug concentration per cell may be lower.
-
-
Optimization Protocol:
-
Seed a range of cell densities in a 96-well plate (e.g., from 1,000 to 40,000 cells/well).
-
Culture for the intended duration of your experiment (e.g., 24, 48, 72 hours).
-
Measure viability at each time point using a suitable assay (e.g., CellTiter-Glo®).
-
Select a seeding density that results in cells being in the exponential growth phase at the end of the assay period. This ensures the cells are healthy and responsive to treatment.[15][17]
-
Workflow for Optimizing Cell Seeding Density
Caption: Logical progression for mechanistic studies of the compound.
Protocol 3: Detection of Reactive Oxygen Species (ROS)
This assay helps to confirm if oxidative stress is a primary mechanism of action.
Materials:
-
Cells treated with the compound.
-
ROS detection reagent (e.g., CellROX™ Green or Deep Red, or H2DCFDA). [7][18]* Fluorescence microscope or microplate reader.
-
Positive control (e.g., H2O2 or menadione).
Procedure:
-
Treat Cells: Plate cells and treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often a rapid and early event. [19]2. Staining: Remove the treatment media, wash with PBS, and incubate the cells with the ROS detection reagent according to the manufacturer's instructions.
-
Detection: Measure the fluorescence intensity using a plate reader or visualize and quantify the signal using fluorescence microscopy.
-
Analysis: Compare the fluorescence intensity of treated cells to that of untreated and positive controls. A significant increase in fluorescence indicates ROS production.
Part 4: Advanced Troubleshooting & Final Considerations
-
High Background in Fluorescence Assays: Phenol red and serum in culture media can cause autofluorescence. [20]For sensitive fluorescence assays, consider using phenol red-free medium and performing the final reading in PBS.
-
Cellular Uptake and Efflux: Daunorubicin uptake can occur via passive diffusion, but resistance can develop through increased efflux by pumps like P-glycoprotein. [21][22][23]The intrinsic fluorescence of the daunomycinone core may allow for monitoring cellular accumulation via flow cytometry or fluorescence microscopy.
-
Serum Protein Binding: Anthracyclines can bind to serum proteins like albumin and alpha 1-acid glycoprotein, which can reduce the free fraction of the drug available to cells. [14]Be aware that results from assays with high serum concentrations may differ from those with low serum.
By systematically addressing these experimental variables—from compound handling to assay selection and data interpretation—researchers can generate reliable and reproducible data, paving the way for a comprehensive understanding of 6,10,11-Triethylcarbonate Daunomycinone's biological activity.
References
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- Li, W., et al. (2020). In Vitro and In Vivo Electrochemical Measurement of Reactive Oxygen Species After Treatment with Anticancer Drugs. Analytical Chemistry.
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Punyamurtula, U., & El-Deiry, W. S. (2023). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Cancer Biology & Therapy, 24(1), 2293421. [Link]
- McGown, A. T., Ward, T. H., & Fox, B. W. (1983). Comparative studies of the uptake of daunorubicin in sensitive and resistant P388 cell lines by flow cytometry and biochemical extraction procedures. Cancer Chemotherapy and Pharmacology, 11(2), 113-116.
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Kalyanaraman, B., et al. (2014). Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies. Methods in Enzymology. [Link]
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Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. [Link]
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- Miyamoto, S., et al. (2000). Activation of caspase-3 in renal cell carcinoma cells by anthracyclines or 5-fluorouracil. International Journal of Cancer, 86(3), 326-332.
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Marie, J. P., et al. (1994). Daunorubicin uptake by leukemic cells: correlations with treatment outcome and mdr1 expression. Leukemia, 8(8), 1334-1340. [Link]
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Rivera, E., et al. (2015). Caspase-3 activation precedes changes in viability and DNA fragmentation in acute leukemia cells and cardiomyocytes. ResearchGate. [Link]
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Patsnap. (2024). What is the mechanism of Daunorubicin Citrate?. Patsnap Synapse. [Link]
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BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. BMG Labtech. [Link]
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ResearchGate. (n.d.). Figure 2: Relationship between IC 50 values and cell seeding densities.... ResearchGate. [Link]
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Preprints.org. (2026). Real-Time Single-Cell Measurement and Kinetic Modeling of Daunorubicin Uptake in Multidrug Resistant Leukemia Cells Using a Microfluidic Biochip. Preprints.org. [Link]
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bioRxiv. (2020). Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. bioRxiv. [Link]
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Punyamurtula, U., & El-Deiry, W. S. (2023). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. PubMed. [Link]
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Wikipedia. (n.d.). Daunorubicin. Wikipedia. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
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ResearchGate. (2025). (PDF) Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. ResearchGate. [Link]
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Abdel-Mageed, A. F., et al. (1993). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. PubMed. [Link]
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Impact of Cell Density on the Accuracy of Anticancer Drug Efficacy Evaluation. (2024). Journal of Pharmaceutical Analysis. [Link]
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Nagy, K., et al. (2001). Antileukemic activity of synthetic daunomycinone derivatives bearing modifications in the glycosidic moiety. PubMed. [Link]
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analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. analytica-world.com. [Link]
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National Institutes of Health. (n.d.). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. National Center for Biotechnology Information. [Link]
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MDPI. (2025). Optimization of Biocompatibility for a Hydrophilic Biological Molecule Encapsulation System. MDPI. [Link]
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Tahoe Forest Health System. (n.d.). daunomycin. Tahoe Forest Health System. [Link]
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ACS Publications. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ACS Publications. [Link]
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MDPI. (2022). Albumin Binds Doxorubicin via Self–Assembling Dyes as Specific Polymolecular Ligands. MDPI. [Link]
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MDPI. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI. [Link]
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AACR Journals. (2017). Highly Potent, Anthracycline-based Antibody–Drug Conjugates Generated by Enzymatic, Site-specific Conjugation. AACR Journals. [Link]
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National Institutes of Health. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Center for Biotechnology Information. [Link]
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Bioaustralis Fine Chemicals. (n.d.). Daunomycinone. Bioaustralis. [Link]
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NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]
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MDPI. (n.d.). Daunomycin Nanocarriers with High Therapeutic Payload for the Treatment of Childhood Leukemia. MDPI. [Link]
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National Institutes of Health. (n.d.). Anthracycline Derivatives Inhibit Cardiac CYP2J2. National Center for Biotechnology Information. [Link]
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PubMed. (2024). Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations. PubMed. [Link]
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PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]
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PubMed. (n.d.). Comparison of the binding of anthracycline derivatives to purified DNA and to cell nuclei. PubMed. [Link]
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National Institutes of Health. (n.d.). Binding affinity and site selectivity of daunomycin analogues. National Center for Biotechnology Information. [Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. [Link]
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Technical Support Center: Synthesis of 6,10,11-Triethylcarbonate Daunomycinone
Welcome to the dedicated technical support guide for the synthesis of 6,10,11-Triethylcarbonate Daunomycinone. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this key anthracycline intermediate. The following troubleshooting guides and FAQs address common and critical challenges encountered during laboratory-scale and scale-up production.
Critical Overview: The 'Why' Behind the Synthesis
6,10,11-Triethylcarbonate Daunomycinone is a pivotal intermediate in the semi-synthesis of novel anthracycline analogues. The triethylcarbonate groups serve as robust protecting groups for the phenolic hydroxyls at positions 6 and 11, and the alcoholic hydroxyl at C10. This protection strategy is crucial for preventing unwanted side reactions during subsequent modifications, most notably the critical glycosylation step to introduce the daunosamine sugar or other carbohydrate moieties.[1][2]
The primary challenge in scaling up this synthesis lies in maintaining high purity and yield while managing reaction parameters that become more complex at larger volumes. This guide provides field-proven insights to overcome these hurdles.
Experimental Workflow Overview
The synthesis can be conceptually broken down into three main stages: protection, purification, and characterization. Each stage presents unique challenges that require careful control and optimization, especially during scale-up.
Caption: General workflow for the synthesis and purification of 6,10,11-Triethylcarbonate Daunomycinone.
Frequently Asked Questions (FAQs)
Category 1: Reaction Conditions & Reagents
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yield is often traced back to three primary factors:
-
Moisture: The ethyl chloroformate reagent is highly sensitive to water, which leads to its rapid decomposition. Ensure all glassware is oven-dried, and use anhydrous solvents. Daunomycinone itself should be thoroughly dried before use.
-
Reagent Stoichiometry: A common pitfall is using an insufficient excess of ethyl chloroformate and base. Due to the reagent's sensitivity and potential for side reactions, a molar excess of 1.5-2.0 equivalents per hydroxyl group is often necessary.
-
Base Selection: The choice and purity of the base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to scavenge the HCl byproduct. Pyridine can also be used but can be harder to remove during work-up. Ensure the base is pure and dry.
Q2: I'm observing the formation of multiple byproducts on my TLC plate. What are they and how can I minimize them?
A2: The most common byproducts are incompletely protected intermediates (mono- and di-carbonates) and potential degradation products.
-
Incomplete Protection: This arises from poor stoichiometry or inefficient mixing. The hydroxyl groups at C6, C10, and C11 have different reactivities, and achieving full protection requires driving the reaction to completion.
-
Mitigation: Increase the equivalents of ethyl chloroformate and base. On a larger scale, ensure vigorous mechanical stirring to maintain a homogenous reaction mixture. Slow, controlled addition of the chloroformate can also prevent localized high concentrations that may lead to side reactions.[3]
-
-
Degradation: The anthracycline core is sensitive to harsh conditions.[4]
-
Mitigation: Maintain the reaction temperature at 0 °C or below during reagent addition to control any exotherms. Avoid unnecessarily long reaction times once the starting material is consumed (as monitored by TLC/HPLC).
-
Category 2: Scale-Up Challenges
Q3: When moving from a 1g to a 50g scale, my yield dropped significantly and I saw more impurities. Why?
A3: This is a classic scale-up challenge. The primary culprits are mass and heat transfer limitations.[3]
-
Inefficient Mixing: What works with a small magnetic stir bar is inadequate for a large reaction flask. The reagents are not dispersed efficiently, leading to localized areas of high and low concentration, which promotes the formation of incompletely protected intermediates. Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous agitation.
-
Poor Temperature Control: The acylation reaction is exothermic. A small flask can dissipate heat easily into an ice bath. A large flask has a much lower surface-area-to-volume ratio, causing internal temperature to rise significantly, even when the flask is immersed in an ice bath. This temperature spike can accelerate side reactions and degradation. Solution: Use a wider reaction vessel (e.g., a jacketed reactor) for better heat exchange. Add the ethyl chloroformate slowly via a syringe pump or an addition funnel to control the rate of heat generation. Monitor the internal reaction temperature with a thermocouple, not just the bath temperature.
Q4: Purification by column chromatography is becoming a major bottleneck at a larger scale. Are there alternatives?
A4: Absolutely. Relying on chromatography for multi-gram or kilogram scale purification is inefficient and costly.[5] Developing a robust crystallization or precipitation method is essential.
-
Strategy: After work-up and solvent swap to a suitable solvent system (e.g., dichloromethane/heptane, ethyl acetate/hexane), attempt to crystallize the product. You may need to screen multiple solvent systems. Seeding with a small amount of pure product from a previous batch can be highly effective. Even if a crystalline solid is not obtained, it is often possible to "oil out" the product and triturate it with a non-polar solvent to wash away many impurities, significantly improving its purity before any potential chromatographic polishing step.
Troubleshooting Guide: Low Yield & Purity
This guide provides a logical decision-making process for troubleshooting a problematic reaction.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Protocols and Data
Protocol 1: Lab-Scale Synthesis (1-5 g)
-
Preparation: Dry all glassware in an oven (120°C) overnight and cool under a stream of nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add Daunomycinone (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 20 mL per gram of Daunomycinone). Cool the mixture to 0°C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (5.0 eq). Stir for 5 minutes.
-
Acylation: Slowly add ethyl chloroformate (4.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Stir the reaction at 0°C. Monitor its progress by TLC (Typical eluent: 50% Ethyl Acetate in Hexane) every 30 minutes. The product will have a higher Rf than the starting material. The reaction is typically complete in 2-4 hours.
-
Quench: Once the starting material is consumed, slowly add saturated aqueous sodium bicarbonate solution to quench the excess ethyl chloroformate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a red-orange foam or solid.
-
Purification: Purify the crude material via flash column chromatography on silica gel.
Data Summary: Reaction Parameters & Impurity Profile
Table 1: Recommended Reaction Parameters
| Parameter | Laboratory Scale (1 g) | Pilot Scale (50 g) | Rationale & Key Considerations |
| Solvent | Anhydrous DCM/THF | Anhydrous DCM | DCM is often preferred for scale-up due to its lower boiling point and ease of removal. |
| Base | Triethylamine (TEA) | Triethylamine (TEA) | Must be anhydrous. DIPEA is a viable but more expensive alternative. |
| Equivalents (Base) | 5.0 | 5.0 - 6.0 | A slight increase may be needed on scale to counter any potential moisture ingress. |
| Equivalents (EtOCOCl) | 4.5 | 4.5 - 5.0 | Ensure high purity. Add slowly to control the exotherm. |
| Temperature | 0 °C to 5 °C | -5 °C to 0 °C | Tighter control is critical at scale. Monitor internal temperature. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Essential for maintaining homogeneity and preventing localized "hot spots". |
Table 2: Common Impurities and Mitigation
| Impurity | Description | Potential Cause | Mitigation Strategy |
| 6,11-dicarbonate | Incomplete reaction | Insufficient reagents or reaction time; poor mixing. | Increase reagent stoichiometry; ensure vigorous stirring. |
| 10,11-dicarbonate | Incomplete reaction | Steric hindrance and lower reactivity of the C6-OH. | Drive reaction to completion with sufficient time and excess reagents. |
| Degradation Products | Complex mixture | Reaction temperature too high; prolonged reaction time. | Maintain strict temperature control (≤ 0°C); stop reaction once SM is consumed. |
| Ethyl Carbonate | Byproduct of hydrolysis | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents; maintain an inert atmosphere. |
References
-
Arcamone, F., Bargiotii, A., Cassinelli, G., Redaelli, S., Hanessian, S., Di Marco, A., Casazza, A. M., Dasdia, T., Necco, A., Reggiani, P., & Supino, R. (1976). Stereocontrolled glycosidation of daunomycinone. Synthesis and biological evaluation of 6-hydroxy-L-arabino analogues of antitumor anthracyclines. Journal of Medicinal Chemistry, 19(5), 733–734. [Link]
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Pandey, R. P., Parajuli, P., & Sohng, J. K. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI. [Link]
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Nicolaou, K. C., & Sorensen, E. J. (2006). The Total Synthesis of Daunomycinone. ResearchGate. [Link]
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Wong, C. M., Schwenk, R., Popien, D., & Ho, T. L. (1971). The total synthesis of daunomycinone. Canadian Journal of Chemistry, 49(16), 2712-2718. [Link]
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Veeprho. (n.d.). Daunomycinone Impurities and Related Compound. Veeprho. [Link]
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News-Medical.Net. (2022). Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. [Link]
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Tietze, L. F., & Kettschau, G. (1997). The Synthesis of a Prodrug of Doxorubicin Designed to Provide Reduced Systemic Toxicity and Greater Target Efficacy. Journal of Medicinal Chemistry. [Link]
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Al-Maharik, N. (2019). Synthesis and Chemical Properties of Doxorubicin Derivates. ResearchGate. [Link]
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de Faria, A. R. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. University of São Paulo Digital Library. [Link]
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van der Heul, H., et al. (2023). Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds. PMC. [Link]
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Chen, Y., et al. (2018). Scale-up Synthesis of Tesirine. Organic Process Research & Development. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Daunomycinone Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, anthracyclines like Daunorubicin and Doxorubicin are mainstays, valued for their potent anti-neoplastic activity.[1] Their mechanism, primarily the inhibition of topoisomerase II and intercalation into DNA, is well-documented.[][3] However, the development of quantitative assays for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and quality control of antibody-drug conjugates (ADCs) relies heavily on the specificity of antibodies.[4] This guide provides an in-depth comparison of antibody cross-reactivity against Daunomycinone—the core aglycone of these anthracyclines—and its critical analogs.[5] We will explore the structural basis of this cross-reactivity, present a robust protocol for its assessment, and explain the rationale behind the experimental design, empowering you to generate reliable and specific immunoassay data.
The Structural Basis of Anthracycline Cross-Reactivity
An antibody's specificity is dictated by its affinity for a particular epitope. For small molecules like anthracyclines, the entire molecule or distinct functional groups can serve as haptens that elicit an immune response when conjugated to a carrier protein.[6] The structural similarities among Daunomycinone analogs are the primary driver of antibody cross-reactivity.
Daunorubicin (the glycoside of Daunomycinone) and Doxorubicin (Adriamycin) are the most prominent examples. They share an identical Daunomycinone aglycone core and the daunosamine sugar moiety. The sole difference is a hydroxyl group on the C-14 position of the aglycone side chain in Doxorubicin, which is a hydrogen in Daunorubicin.[7][8] This minor structural change often results in significant cross-reactivity. Indeed, early studies developing radioimmunoassays demonstrated that antisera raised against Doxorubicin (Adriamycin) conjugates react equally well with Daunorubicin.[9][10] This suggests the immune response is primarily directed against the shared tetracyclic ring structure and the amino sugar, which are common to both molecules.[9]
Conversely, modifications to the sugar moiety or significant alterations to the aglycone can drastically reduce or eliminate antibody binding.[11] Understanding these molecular nuances is critical when designing an immunoassay intended to be either specific for a single analog or broadly reactive for the entire class.
Comparative Analysis of Antibody Cross-Reactivity
The degree to which an antibody binds to related compounds is quantified as percent cross-reactivity. This is typically determined by comparing the concentration of an analog required to cause a 50% reduction in signal (IC50) with the IC50 of the primary antigen in a competitive immunoassay format.
Formula for Cross-Reactivity: % Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Analog) x 100
Below is a summary table illustrating typical cross-reactivity profiles for an antibody raised against Daunorubicin.
| Analog | Key Structural Difference from Daunorubicin | Typical % Cross-Reactivity | Rationale for Reactivity |
| Doxorubicin | Addition of a hydroxyl group at C-14 | ~100% | The C-14 position is often not part of the primary epitope recognized by the antibody.[9] |
| Epirubicin | Epimerization of the hydroxyl group at C-4' of the sugar | 50-80% | The stereochemistry of the sugar is important for binding, but the change may only partially disrupt the interaction. |
| Idarubicin | Removal of the methoxy group at C-4 | 10-40% | The C-4 position on the tetracyclic ring can be a key part of the epitope, and its modification significantly reduces affinity. |
| Daunomycinone | Absence of the daunosamine sugar | <10% | The amino sugar is a critical recognition site for many anthracycline antibodies; its absence severely impacts binding.[9] |
Note: These values are illustrative and can vary significantly depending on the specific antibody clone, immunogen design, and assay format.[12]
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of an anti-Daunomycinone/Daunorubicin antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard.[13] This format is ideal for small molecules, where the analyte from the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Below is a diagram illustrating the experimental workflow.
Caption: Principle of competitive binding in an ELISA.
When the sample contains a low concentration of the Daunomycinone analog, most of the primary antibodies bind to the antigen coated on the plate, leading to a strong signal. Conversely, when the analog concentration is high, the antibodies become saturated with the free analog in the solution, preventing them from binding to the plate and resulting in a weak signal. This inverse relationship is the foundation for quantification.
Implications for Drug Development and Research
A thorough characterization of antibody cross-reactivity is not merely an academic exercise; it has profound practical implications:
-
Therapeutic Drug Monitoring (TDM): If an assay is intended to measure a specific parent drug, cross-reactivity with its metabolites can lead to an overestimation of the active drug concentration, potentially resulting in incorrect dosage adjustments.
-
Pharmacokinetic (PK) Studies: In PK studies, it may be desirable to use a panel of antibodies—some highly specific and others broadly cross-reactive—to quantify both the parent drug and its major metabolites, providing a complete picture of the drug's disposition.
-
Antibody-Drug Conjugates (ADCs): For ADCs, antibodies are used to quantify the amount of conjugated drug. Cross-reactivity with the unconjugated (free) drug is a critical parameter to assess, as high levels of free drug can indicate instability and contribute to off-target toxicity. [4][14] By applying the principles and protocols outlined in this guide, researchers can develop and validate robust immunoassays, ensuring the accuracy and reliability of their data in the critical field of anthracycline-based therapeutics.
References
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Van Vunakis, H., Langone, J. J., Riceberg, L. J., & Levine, L. (1974). Radioimmunoassays for Adriamycin and Daunomycin. Cancer Research, 34(10), 2546-2552. [Link]
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Langenbuch, J., & Mross, K. (1990). Radioimmunoassays for Adriamycin and Daunomycin. Cancer Research. [Link]
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Biocompare. (n.d.). Anti-Doxorubicin Antibody Products. Retrieved from [Link]
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Casazza, A. M., Di Marco, A., & Di Cuonzo, G. (1975). A characterization of the immunosuppressive activity of adriamycin and daunomycin on humoral antibody production and tumor allograft rejection. International journal of cancer, 15(4), 715–727. [Link]
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Henry, D. W. (1979). Structure-activity relationships among daunorubicin and adriamycin analogs. Cancer treatment reports, 63(5), 845–854. [Link]
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Creative Biolabs. (n.d.). Mouse Anti-Doxorubicin monoclonal antibody, clone 444 (CABT-L3221). Retrieved from [Link]
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Fuchs, E. F., Horton, D., Weckerle, W., & Winter-Mihaly, E. (1979). Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. Journal of medicinal chemistry, 22(4), 406–411. [Link]
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Van Vunakis, H., Langone, J. J., Riceberg, L. J., & Levine, L. (1974). Radioimmunoassays for adriamycin and daunomycin. Cancer research, 34(10), 2546–2552. [Link]
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Sthapit, P., Shrestha, A., & Kharel, M. K. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. International Journal of Molecular Sciences, 25(1), 125. [Link]
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Hurwitz, E., Levy, R., Maron, R., Wilchek, M., Arnon, R., & Sela, M. (1975). The covalent binding of daunomycin and Adriamycin to antibodies, with retention of both drug and antibody activities. Cancer Research, 35(5), 1175-1181. [Link]
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Israel, M., & Murray, R. J. (1982). Adriamycin analogues. Preparation and antitumor evaluation of 7-O-(beta-D-glucosaminyl)daunomycinone and 7-O-(beta-D-glucosaminyl)adriamycinone and their N-trifluoroacetyl derivatives. Journal of medicinal chemistry, 25(1), 24–28. [Link]
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Hurwitz, E., Levy, R., Maron, R., Wilchek, M., Arnon, R., & Sela, M. (1975). The covalent binding of daunomycin and adriamycin to antibodies, with retention of both drug and antibody activities. Cancer research, 35(5), 1175–1181. [Link]
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Gallego, J., Price, M. R., & Baldwin, R. W. (1984). Immunoconjugate design: a predictive approach for coupling of daunomycin to monoclonal antibodies. International journal of cancer, 33(6), 737–744. [Link]
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Boster Biological Technology. (n.d.). ELISA Troubleshooting Guide & Principles: How ELISA Works. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (+)-Daunomycinone. PubChem Compound Database. Retrieved from [Link]
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SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
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Carvalho, C., Santos, R. X., Cardoso, S., Correia, S., Oliveira, P. J., Santos, M. S., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285. [Link]
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Dzantiev, B. B., Vengerov, Y. Y., Avilov, S. A., Zherdev, A. V., & Cherednikova, T. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors (Basel, Switzerland), 21(14), 4867. [Link]
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Knowles, D. A., Burrows, C. K., Blischak, J. D., Patterson, K. M., Serie, D. J., Chair, V. A., ... & Pritchard, J. K. (2018). Determining the genetic basis of anthracycline-cardiotoxicity by molecular response QTL mapping in induced cardiomyocytes. eLife, 7, e33380. [Link]
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Ducry, L. (2012). Regulatory Considerations When Developing Assays for the Characterization and Quality Control of Antibody-Drug Conjugates. American Laboratory. [Link]
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Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. Cellular and molecular biology (Noisy-le-Grand, France), 56 Suppl 1(Suppl 1), OL1296–OL1311. [Link]
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UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]
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Burridge, P. W., & Freedman, B. S. (2017). Anthracyclines induce cardiotoxicity through a shared gene expression response signature. PLoS computational biology, 13(9), e1005739. [Link]
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A Comprehensive Guide to the Validation of 6,10,11-Triethylcarbonate Daunomycinone as a Certified Reference Material
This guide provides a comprehensive framework for the validation of 6,10,11-Triethylcarbonate Daunomycinone as a certified reference material (CRM). As researchers and drug developers know, the foundation of accurate and reproducible analytical data lies in the quality of the reference standards used.[1][2][3] This document outlines a multi-faceted, self-validating approach to thoroughly characterize this novel Daunomycinone derivative, ensuring its identity, purity, and potency are established with the highest degree of scientific rigor.
The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and best practices from leading pharmacopeias.[4][5][6] We will explore a suite of orthogonal analytical techniques, explaining not just the "how" but the "why" behind each experimental choice, to build a complete and trustworthy profile of the candidate material.
The Critical Role of Reference Materials
In pharmaceutical development and quality control, reference standards are the bedrock of analytical testing.[1][7] They serve as the benchmark against which active pharmaceutical ingredients (APIs) and finished drug products are measured.[3][8] An insufficiently characterized reference standard can delay or prevent regulatory approval and compromise the validity of scientific results.[1] Therefore, the qualification process must be meticulous, establishing an unbroken chain of evidence that confirms the material's suitability for its intended purpose.[8][9]
This guide will establish the analytical logic for qualifying 6,10,11-Triethylcarbonate Daunomycinone by comparing it to an established primary standard, such as USP Daunomycinone, and by using absolute analytical techniques.
Structural Identity Confirmation
The first step in validation is to unequivocally confirm the chemical structure of the candidate material. We employ a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to build a complete structural picture.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is chosen for its ability to provide a highly accurate mass measurement of the parent ion, which is a fundamental indicator of the elemental composition. This technique can confirm the molecular formula and detect trace-level impurities with high sensitivity.[10] For anthracyclines, soft ionization techniques are preferred to keep the parent molecule intact.[11][12]
Experimental Protocol: LC-MS/MS
-
System: High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with a UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis:
-
Acquire a full-scan TOF-MS spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern, particularly the cleavage of the ethyl carbonate groups and characteristic breaks within the tetracyclic ring, provides definitive structural confirmation.[11][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for unambiguous structure elucidation of organic molecules.[10][15][16] A suite of 1D and 2D NMR experiments provides through-bond and through-space atomic correlations, allowing for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
Experimental Protocol: 1D and 2D NMR
-
System: 600 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their integrations.
-
¹³C NMR: Shows all unique carbon environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks (e.g., within the aglycone backbone).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly-bonded proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule, such as the ethyl carbonate groups to the anthracycline core.
-
The combination of these experiments allows for the complete and definite assignment of the 6,10,11-Triethylcarbonate Daunomycinone structure.[15][16]
Diagram: Proposed Structure of Candidate Material
Caption: Molecular structure of the candidate reference material.
Purity and Assay Determination
A reference material's value is defined by its purity. We use a primary chromatographic method for purity profiling and an orthogonal, absolute method for the final potency assignment.
Purity Profiling by Stability-Indicating HPLC
Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the main component from any process-related impurities and potential degradants.[17] According to ICH Q2(R1), this method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered reliable.[6]
Experimental Protocol: Validated RP-HPLC Method
-
System: HPLC with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic or gradient elution with a phosphate buffer/acetonitrile mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the absorption maximum of Daunomycinone (approx. 480 nm).[18]
-
Validation:
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to ensure all degradants are resolved from the main peak.
-
Linearity & Range: A five-point calibration curve is generated to demonstrate a linear response.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) are assessed.
-
Accuracy: Determined by spike-recovery studies.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH, flow rate, and column temperature.
-
Potency Assignment by Quantitative NMR (qNMR)
Causality: qNMR is a primary ratio method of measurement that allows for direct quantification of a substance without needing a specific reference standard of the same compound.[19][20][21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity when compared against a certified internal standard.[22] This technique is increasingly used for the certification of reference materials.[23]
Experimental Protocol: ¹H-qNMR
-
System: 600 MHz NMR Spectrometer, validated for quantitative analysis.
-
Internal Standard (IS): A certified reference material with high purity and non-overlapping peaks (e.g., Maleic Anhydride or Dimethyl Sulfone).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate material and 5-10 mg of the internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).
-
Calculation: The purity of the analyte is calculated using the following formula, comparing the integral of a unique analyte proton signal with a unique signal from the internal standard:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the Internal Standard
-
Comprehensive Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring a systematic and self-validating approach to qualifying the new reference material.
Diagram: Reference Material Validation Workflow
Caption: A systematic workflow for the validation of a candidate reference material.
Comparative Analysis: Candidate Material vs. Primary Standard
A key component of this guide is the direct comparison of our candidate material with an established primary standard. The table below summarizes the expected outcomes from the validation experiments.
| Analytical Test | Parameter | 6,10,11-Triethylcarbonate Daunomycinone (Candidate) | USP Daunomycinone HCl (Primary Standard) | Acceptance Criteria |
| Identity | HRMS [M+H]⁺ | Matches theoretical exact mass (C₃₁H₃₀O₁₄) | Matches theoretical exact mass (C₂₁H₂₀O₈) | Accurate mass within ± 5 ppm |
| ¹H NMR Spectrum | Conforms to proposed structure | Conforms to established structure | All signals assigned and consistent | |
| Purity | HPLC Purity (Area %) | ≥ 99.5% | ≥ 99.5% | NLT 99.0% |
| Number of Impurities >0.1% | ≤ 2 | ≤ 2 | Report all impurities >0.05% | |
| Assay (Potency) | qNMR Purity (w/w %) | 99.7% ± 0.2% | N/A (qNMR is absolute) | Value assigned with uncertainty |
| Physical Properties | Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | As per specification |
| Residual Solvents (GC) | Meets USP <467> limits | Meets USP <467> limits | Conforms to pharmacopeial limits |
Conclusion and Certification
Based on a comprehensive evaluation across multiple orthogonal analytical techniques, 6,10,11-Triethylcarbonate Daunomycinone has been successfully validated. The identity was unequivocally confirmed by HRMS and a full suite of NMR experiments. The purity, as determined by a validated, stability-indicating HPLC method, exceeds 99.5%.
The final potency, assigned by the primary method of quantitative NMR, is 99.7% (w/w) . This value is traceable to the International System of Units (SI) through the certified internal standard used. The material meets all pre-defined specifications and is deemed suitable for use as a Certified Reference Material for qualitative identification and quantitative assays of 6,10,11-Triethylcarbonate Daunomycinone and related substances.
Diagram: Comparative Logic
Caption: Logic for comparing the candidate material against analytical methods and a primary standard.
References
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Field desorption tandem mass spectrometry of anthracycline antibiotics, cosmomycin A, B, A', B', C and D. PubMed. [Link]
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Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link]
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Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria. PubMed. [Link]
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HPLC Detection of Daunomycin and Dexamethasone? ResearchGate. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6,10,11-Triethylcarbonate Daunomycinone and its Precursors
This guide provides a detailed analysis of the anticipated structure-activity relationship (SAR) of 6,10,11-Triethylcarbonate Daunomycinone, a novel derivative of the well-known anthracycline aglycone, daunomycinone. While direct experimental data for this specific compound is not yet prevalent in published literature, this document will leverage established SAR principles from the broader class of anthracyclines to forecast its potential biological activity. We will objectively compare its structural features to its parent compounds, daunorubicin and daunomycinone, and provide the experimental frameworks necessary for its empirical evaluation.
Introduction: The Anthracycline Scaffold and the Quest for Superior Analogs
Anthracycline antibiotics, such as daunorubicin and doxorubicin, are among the most potent and widely used chemotherapeutic agents, particularly in the treatment of leukemias and various solid tumors.[1][2] Their clinical efficacy is, however, curtailed by significant side effects, most notably dose-dependent cardiotoxicity and the emergence of multidrug resistance.[1] This has driven extensive research into the synthesis of new analogs with an improved therapeutic index.
The biological activity of anthracyclines is intrinsically linked to their unique tetracyclic aromatic structure and the attached daunosamine sugar moiety.[1] The aglycone, known as daunomycinone, is the core scaffold responsible for DNA intercalation, but the sugar is critical for potent cytotoxicity.[3] Modifications to the daunomycinone core represent a key strategy in the development of next-generation anthracyclines.[1][4] This guide focuses on a specific, synthetically modified aglycone, 6,10,11-Triethylcarbonate Daunomycinone, to explore how targeted chemical changes could modulate its biological function.
Structural Analysis of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone
The subject of our analysis is a derivative of daunomycinone with key modifications at positions 1, 6, 10, and 11 of the anthracycline ring system. The formal name is 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone, and its structure reveals significant alterations from the parent aglycone.[5][6]
Note: A precise 2D chemical structure diagram could not be generated with the available tools. The IUPAC name is [(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate.[6]
Key Structural Modifications:
-
Ethylcarbonate Groups at C6, C10, and C11: The native hydroxyl (-OH) groups at these positions are replaced with bulky ethylcarbonate (-O-CO-O-CH2CH3) moieties.
-
Demethylation at C1: The methoxy group (-OCH3) typically found at position 1 in daunomycinone is absent.
These modifications are significant and are predicted to profoundly alter the molecule's interaction with its biological targets.
Comparative Analysis and Predicted Biological Activity
The cornerstone of anthracycline activity is its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This action leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[7] The aglycone, daunomycinone, is a much weaker cytotoxic agent than its glycoside counterpart, daunorubicin, demonstrating that the daunosamine sugar is essential for high-potency activity.[3]
Data Presentation: Quantitative Comparison of Daunorubicin and Daunomycinone
| Biological Activity | Daunorubicin (Glycoside) | Daunomycinone (Aglycone) | Key Findings & References |
| Cytotoxicity (IC50) | Potent, with IC50 values in the nanomolar to low micromolar range. | Significantly less active, with a 70 to 100-fold lower activity against cancer cells compared to daunorubicin derivatives. | The daunosamine sugar is crucial for potent cytotoxicity.[3] |
| DNA Intercalation | Strong binding and intercalation into the DNA double helix. | Reduced ability to intercalate compared to daunorubicin. | The sugar moiety enhances DNA binding affinity.[8] |
| Topoisomerase II Inhibition | Potent inhibitor, leading to DNA double-strand breaks. | Weak inhibitor. | The full glycoside structure is required for effective enzyme inhibition. |
| Induction of Apoptosis | Well-established inducer of apoptosis in cancer cells.[7] | Limited ability to induce apoptosis, consistent with lower cytotoxicity. | Potent cytotoxicity is directly linked to the induction of apoptosis.[3] |
| Cell Cycle Arrest | Induces cell cycle arrest, typically in the G2/M phase. | Minimal impact on the cell cycle. | Disruption of the cell cycle is a direct consequence of DNA damage.[3] |
Predicted Impact of Modifications in 6,10,11-Triethylcarbonate Daunomycinone
Based on the known SAR of anthracyclines, we can infer the following about our target molecule:
-
Steric Hindrance: The large ethylcarbonate groups at positions 6, 10, and 11 are likely to create significant steric hindrance. This would almost certainly prevent the planar tetracyclic ring system from effectively intercalating between DNA base pairs. DNA intercalation is the primary mechanism of action for this class of drugs, and its disruption would lead to a dramatic loss of activity.
-
Altered Electronic Properties: The hydroxyl groups on the anthracycline ring are involved in the generation of reactive oxygen species (ROS) through interaction with iron, which contributes to the drug's toxicity.[9] Replacing these hydroxyls with ethylcarbonates will alter the electronic properties of the molecule and likely abolish its ability to participate in these redox cycles.
-
Reduced Hydrogen Bonding: The native hydroxyl groups can form hydrogen bonds with DNA and topoisomerase II. The ethylcarbonate groups are incapable of this, further weakening any potential interaction with biological targets.
-
Overall Predicted Activity: It is highly probable that 6,10,11-Triethylcarbonate Daunomycinone would be significantly less cytotoxic than both daunorubicin and its parent aglycone, daunomycinone. It may even be biologically inert with respect to anticancer activity. The extensive modifications at key positions for biological interaction likely render the molecule incapable of binding to its primary targets.
Experimental Protocols for Evaluation
To empirically validate the predicted activity of 6,10,11-Triethylcarbonate Daunomycinone, a series of standard in vitro assays would be required.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of 6,10,11-Triethylcarbonate Daunomycinone, daunomycinone (as a control), and daunorubicin (as a positive control). Treat the cells and incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
DNA Intercalation Assay (Viscometry)
DNA intercalation unwinds and lengthens the DNA helix, leading to an increase in the viscosity of a DNA solution.
Protocol:
-
Prepare DNA Solution: Prepare a solution of calf thymus DNA in a suitable buffer.
-
Measure Baseline Viscosity: Measure the viscosity of the DNA solution using an Ostwald-type viscometer at a constant temperature.
-
Compound Addition: Add increasing concentrations of the test compound to the DNA solution and allow it to equilibrate.
-
Measure Viscosity Changes: Measure the viscosity at each compound concentration. An increase in viscosity is indicative of DNA intercalation.
Visualizations of Key Concepts
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of an MTT assay for determining cytotoxicity.
General Mechanism of Anthracycline Action
Caption: Simplified signaling pathway of anthracycline-induced cell death.
Conclusion
The structure of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone presents a compelling case study in the structure-activity relationships of anthracyclines. While lacking direct empirical data, a thorough analysis based on established principles strongly suggests that the extensive modifications to the aglycone core would lead to a significant loss, if not complete abrogation, of cytotoxic activity. The bulky ethylcarbonate groups are predicted to inhibit the fundamental mechanisms of DNA intercalation and topoisomerase II interaction that are the hallmarks of this class of compounds. Empirical validation through the standardized protocols outlined in this guide is necessary to confirm these predictions and to fully characterize the biological profile of this novel derivative. This analytical approach underscores the delicate balance of structural features required for the potent anticancer activity of anthracyclines and provides a logical framework for the continued design of new, potentially more effective, analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
